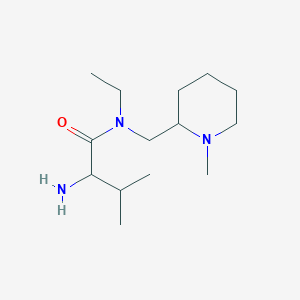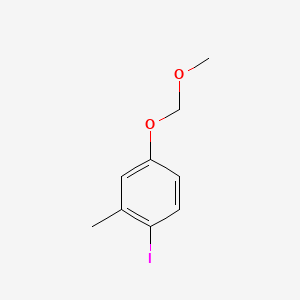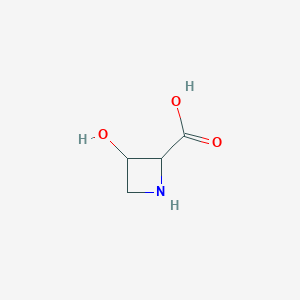
(2R,3R)-3-hydroxyazetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-hydroxyazetidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a four-membered ring structure containing both a hydroxyl group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-hydroxyazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected serine derivatives under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis using chiral catalysts. These methods ensure high enantiomeric purity and yield, which are crucial for its applications in pharmaceuticals and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-hydroxyazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-hydroxyazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-hydroxyazetidine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-dihydroxybutanedioic acid:
(2R,3R)-2,3-butanediol: A diol with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R)-3-hydroxyazetidine-2-carboxylic acid is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of hydroxyl and carboxylic acid groups makes it a versatile intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C4H7NO3 |
|---|---|
Molekulargewicht |
117.10 g/mol |
IUPAC-Name |
3-hydroxyazetidine-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-2-1-5-3(2)4(7)8/h2-3,5-6H,1H2,(H,7,8) |
InChI-Schlüssel |
JAKLQFNZPHKMDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


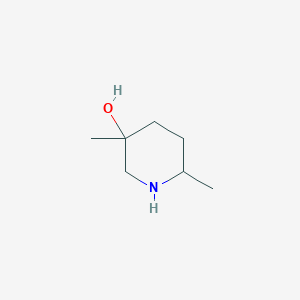

![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
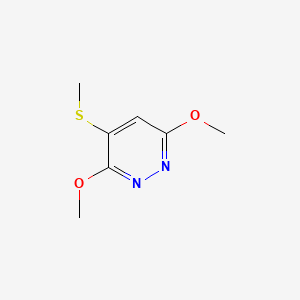

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)

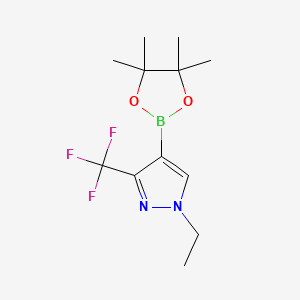
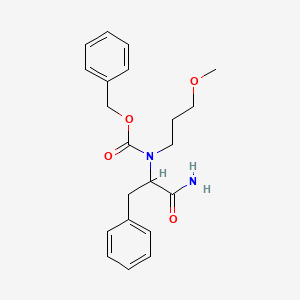
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)
